N-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide hydrochloride
Overview
Description
“N-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide hydrochloride” is a pharmaceutical intermediate . It has been reported in the literature that it can be used to prepare compounds that recruit endogenous proteins to E3 ubiquitin ligases for degradation .
Synthesis Analysis
The synthesis of this compound involves the addition of hydrochloric acid solution (4N, 80 mL) to dioxane (20 mL). The desired product is formed after stirring N-[(2S)-1-[(2S,4R)-4-hydroxy-2-{4-(4-methyl-1,3-thiazol-5-yl)benzyl}aminocarbonyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate (12 g, 22.61 mmol) at room temperature for 2 hours .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Mechanism of Action
While the specific mechanism of action for “N-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide hydrochloride” is not mentioned in the search results, it’s known that thiazole derivatives have several biological activities. For instance, they can act as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Future Directions
Thiazoles are important heterocyclics exhibiting a wide range of biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that there is ongoing interest in the development of new thiazole derivatives, including “N-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide hydrochloride”, for various applications.
Properties
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS.ClH/c1-8-14-10(7-16-8)6-13-11(15)9-2-4-12-5-3-9;/h7,9,12H,2-6H2,1H3,(H,13,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATDBKLVRVANLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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